N-(6-Fluoropyridin-2-yl)formamide

Physicochemical Properties Lipophilicity Medicinal Chemistry

Researchers developing ATP-competitive kinase inhibitors require the exact 6-fluoropyridin-2-ylformamide scaffold; non-fluorinated or alternative acyl analogs cannot be substituted without re-validation due to critical electronic and H-bonding differences. This intermediate provides: - Confirmed privileged scaffold for hinge-binding kinase inhibitor motifs. - Dual functionalization: formamide for amine conversion or coupling, 6-fluoro handle for SNAr/cross-coupling. - Consistent high purity and reliable global supply.

Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
CAS No. 198896-10-5
Cat. No. B180993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Fluoropyridin-2-yl)formamide
CAS198896-10-5
SynonymsFormamide, N-(6-fluoro-2-pyridinyl)- (9CI)
Molecular FormulaC6H5FN2O
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)NC=O
InChIInChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10)
InChIKeyDHMCIACDXPMMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Fluoropyridin-2-yl)formamide: Physicochemical & Structural Profile


N-(6-Fluoropyridin-2-yl)formamide (CAS 198896-10-5) is a fluorinated pyridine derivative with the molecular formula C₆H₅FN₂O and a molecular weight of 140.11–140.12 g/mol . It is formally classified as a 2-pyridinylamide, characterized by a formamide moiety at the 2-position and a fluorine substituent at the 6-position of the pyridine ring . The compound is primarily utilized as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry, particularly within kinase inhibitor programs, owing to its compact, heterocyclic core that facilitates subsequent derivatization [1].

1
Synthetic intermediate workflow — designed as a derivatizable 2,6-disubstituted pyridine building block for medicinal chemistry programs.
2
Kinase inhibitor scaffold fit — compact 2-formamidopyridine core supports ATP-competitive hinge-binding motif design in reported kinase inhibitor programs.
3
Fluorine-property research tool — single fluorine allows property-shift study (lipophilicity, metabolic stability) compared to non-fluorinated analog in SPR analysis.

N-(6-Fluoropyridin-2-yl)formamide: Why Generic Substitution Fails


Direct substitution of N-(6-fluoropyridin-2-yl)formamide with non-fluorinated (e.g., N-(pyridin-2-yl)formamide) or alternatively substituted analogs (e.g., N-(6-fluoropyridin-2-yl)acetamide) is not scientifically justifiable without quantitative re-validation. The presence and position of the 6-fluoro substituent critically modulate the electronic density of the pyridine ring, which in turn influences nucleophilic aromatic substitution (SNAr) reactivity, hydrogen-bonding capacity, and metabolic stability profiles [1]. Furthermore, the formamide group provides a specific N-H acidity and hydrogen-bond donor/acceptor pattern that differs from acetamide or other acyl variants, affecting both synthetic accessibility and downstream biological target engagement [2]. These physicochemical divergences preclude simple interchange and necessitate product-specific evidence to guide procurement and experimental design.

Non-fluorinated analogs may alter electronic profile: Replacement with N-(pyridin-2-yl)formamide removes the 6-fluoro substituent, which may shift SNAr reactivity, hydrogen-bonding context, and metabolic stability profiles.
Acyl variants may disrupt target engagement: N-(6-Fluoropyridin-2-yl)acetamide differs in N-H acidity and steric profile, which can affect ATP-binding pocket fit and downstream biological response; binding-mode review is required.
Regiochemistry precludes simple interchange: 6-Fluoropyridin-2-amine-based routes offer different chemoselectivity; direct substitution of the formamide building block with alternative 2-substituted pyridines may require synthetic re-validation.

N-(6-Fluoropyridin-2-yl)formamide: Evidence vs. Closest Analogs


Fluorine-Induced Lipophilicity Shift vs. Non-Fluorinated Parent

N-(6-Fluoropyridin-2-yl)formamide exhibits increased molecular weight and lipophilicity compared to the non-fluorinated analog N-(pyridin-2-yl)formamide, driven by the 6-fluoro substituent. This substitution elevates the calculated LogP from 0.01 to 0.57, potentially enhancing passive membrane permeability [1].

Lipophilicity shift
Cross-study comparable
ΔcLogP = +0.56 vs non-fluorinated
Reported lipophilicity increase may support passive permeability screening context
Computed LogP values; experimental validation advised
Physicochemical Properties Lipophilicity Medicinal Chemistry

Distinct Hydrogen-Bonding: Formamide vs. Acetamide

The formamide group of N-(6-fluoropyridin-2-yl)formamide presents a smaller steric profile and different hydrogen-bond acidity (N-H donor) relative to the acetamide analog, N-(6-fluoropyridin-2-yl)acetamide. This structural distinction is reflected in the number of hydrogen bond donors and the exact mass, which differ by 14.03 g/mol .

H-bonding & steric profile
Cross-study comparable
ΔMW = −14.03 g/mol vs acetamide analog
Exact mass differs by 0.0157 g/mol
Smaller formamide may benefit sterically constrained kinase pocket fit; target-binding review needed
Data to verify; sources not specified
Hydrogen Bonding Physicochemical Properties Reactivity

Regioselective SNAr Formamidation via 2,6-Difluoropyridine

N-(6-Fluoropyridin-2-yl)formamide is accessible via regioselective nucleophilic aromatic substitution of 2,6-difluoropyridine with formamide. A literature procedure describes stirring 0.63 g of 2,6-difluoropyridine in 0.2 mL formamide at 150°C for 3 hours, followed by aqueous workup, to yield the target product . While direct yield data for this specific step is not reported in open literature, the reaction highlights the distinct reactivity of the 2-fluoro group compared to the 6-fluoro position, which is a critical differentiator from alternative synthetic routes that start from 6-fluoropyridin-2-amine.

SNAr synthetic route
Supporting evidence
Regioselective 2-substitution from 2,6-difluoropyridine
Neat formamide, 150 °C, 3 h
Concise atom-economical route may support step-count review for scale-up
Yield data not reported in open literature; process validation required
Synthetic Chemistry Regioselectivity Process Chemistry

N-(6-Fluoropyridin-2-yl)formamide: Key Application Scenarios


Kinase Inhibitor Pharmacophore Design

N-(6-Fluoropyridin-2-yl)formamide serves as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Its 2-formamidopyridine core can act as a hinge-binding motif, with the 6-fluoro substituent potentially improving metabolic stability and lipophilicity [1]. This scaffold is documented in patent literature as part of broader pyridine derivative claims for treating kinase-associated diseases [2].

Synthetic Intermediate for 2,6-Disubstituted Pyridines

The compound is a versatile intermediate for the preparation of 2,6-disubstituted pyridines. The 2-formamide group can be readily hydrolyzed to the amine or further functionalized, while the 6-fluoro substituent serves as a handle for subsequent SNAr or cross-coupling reactions [3]. This dual functionality enables the construction of complex molecular architectures with precise control over substitution patterns.

Physicochemical Probe for Fluorine Effects

Due to its well-defined structure and the presence of a single fluorine atom, N-(6-fluoropyridin-2-yl)formamide can be employed as a model compound to study the influence of fluorine substitution on hydrogen-bonding networks, crystal packing, and lipophilicity. Comparative data with the non-fluorinated analog provides a quantitative framework for structure-property relationship (SPR) analyses in medicinal chemistry [4].

Application
Selection Property
Validation Focus
Kinase inhibitor pharmacophore design
Hinge-binding motif scaffold
ATP-competitive binding context; metabolic stability review
2,6-Disubstituted pyridine synthesis
Dual-functional handle (formamide & fluorine)
Hydrolysis and cross-coupling step compatibility
Fluorine physicochemical probe
Single-fluorine model compound
Structure-property relationship (SPR) analysis; lipophilicity benchmarking

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